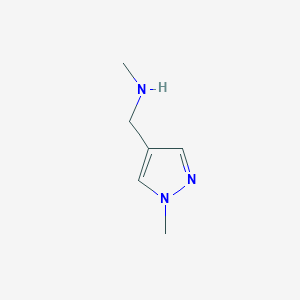

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(1-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHGOSZFUSOULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340534 | |

| Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179873-43-9 | |

| Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The core of this synthesis revolves around the strategic reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde. This document will delve into the mechanistic underpinnings of this approach, offer a detailed, step-by-step experimental protocol, and present key characterization data. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing actionable insights grounded in established chemical principles.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest in the pharmaceutical industry due to the prevalence of the pyrazole moiety in a wide array of bioactive molecules.[1][2] The target molecule serves as a key intermediate for the synthesis of more complex compounds with potential therapeutic applications.

The synthetic strategy outlined herein is centered on a two-step process, commencing with the commercially available or readily synthesized 1-methyl-1H-pyrazole-4-carbaldehyde.[3][4] The cornerstone of this approach is the reductive amination with methylamine, a highly efficient and widely utilized transformation in organic synthesis for the formation of secondary amines.[5][6] This method is favored for its high yields, operational simplicity, and the commercial availability of the necessary reagents.

Mechanistic Rationale and Causality of Experimental Choices

The synthesis proceeds via two principal stages:

-

Step 1: Synthesis of the Precursor Aldehyde (if necessary). While 1-methyl-1H-pyrazole-4-carbaldehyde is commercially available, its synthesis is often achieved through the Vilsmeier-Haack formylation of 1-methylpyrazole. This electrophilic substitution reaction introduces a formyl group at the C4 position of the pyrazole ring, which is electronically favorable. Alternatively, N-methylation of 1H-pyrazole-4-carbaldehyde can be employed.[7] The choice between commercial sourcing and in-house synthesis will depend on cost, purity requirements, and available resources.

-

Step 2: Reductive Amination. This critical step involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. The choice of reducing agent is paramount for the success of this reaction. Sodium triacetoxyborohydride (STAB) is often the preferred reagent for this transformation due to its mild nature and high selectivity for the imine over the starting aldehyde, minimizing side reactions. Other reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can also be employed, though they may require more stringent control of reaction conditions to prevent over-reduction or side product formation.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via reductive amination.

Materials and Reagents

| Reagent | Purity | Supplier |

| 1-methyl-1H-pyrazole-4-carbaldehyde | ≥98% | Commercially available |

| Methylamine (40% solution in water) | Commercially available | |

| Sodium triacetoxyborohydride (STAB) | ≥95% | Commercially available |

| Dichloromethane (DCM), anhydrous | Commercially available | |

| Sodium bicarbonate (sat. aq. solution) | ||

| Sodium sulfate (anhydrous) | ||

| Hydrochloric acid (1 M in diethyl ether) | ||

| Diethyl ether |

Step-by-Step Synthesis

-

Reaction Setup: To a stirred solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add methylamine (1.2 eq, 40% solution in water).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude amine can be purified by column chromatography on silica gel if necessary.

-

Salt Formation (Optional): For ease of handling and improved stability, the free amine can be converted to its hydrochloride salt. Dissolve the purified amine in diethyl ether and add a 1 M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white solid.[8]

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of this compound.

Caption: Reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed through rigorous analytical characterization.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (δ, ppm) |

| This compound | C₇H₁₃N₃ | 139.20 | Pyrazole protons, N-CH₃ (pyrazole), N-CH₃ (amine), CH₂ |

| ...hydrochloride | C₇H₁₄ClN₃ | 175.66 | Downfield shift of amine protons due to protonation. |

Note: Actual chemical shifts will be dependent on the solvent used for NMR analysis.

Conclusion

The synthetic protocol detailed in this guide offers a reliable and scalable method for the preparation of this compound. The reductive amination approach is both efficient and amenable to standard laboratory settings. The insights into the mechanistic rationale and experimental design provide a solid foundation for researchers to successfully implement this synthesis and utilize the target molecule in their drug discovery and development endeavors.

References

-

RSC Advances. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. [Link]

- Google Patents. WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde.

-

INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

-

ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

Kanya Journal of Life Sciences. View of Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). [Link]

-

National Institutes of Health. Reductive aminations by imine reductases: from milligrams to tons. [Link]

-

Reddit. N-methylation of pyrazole : r/OrganicChemistry. [Link]

-

ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

-

BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

PubChem. 1H-pyrazol-4-ylmethanamine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-pyrazole-4-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ineosopen.org [ineosopen.org]

- 6. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. 1431967-76-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

Unveiling the Enigmatic Mechanism of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine: A Technical Guide for Preclinical Investigation

Abstract

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a novel small molecule with a pyrazole scaffold, a privileged structure in medicinal chemistry.[1][2][3][4][5] While the broader class of pyrazole derivatives has demonstrated a wide array of pharmacological activities, the specific mechanism of action for this particular compound remains uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate its biological function. By leveraging structure-activity relationships from analogous compounds, we propose and detail experimental plans for two primary, plausible mechanisms of action: monoamine oxidase (MAO) inhibition and histamine H3 receptor antagonism. This document serves as a roadmap for preclinical evaluation, from initial target validation to preliminary in vivo studies, guiding the scientific community in unlocking the therapeutic potential of this intriguing molecule.

Introduction: The Pyrazole Scaffold and an Unanswered Question

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[3][6] Its unique physicochemical properties have led to the development of numerous FDA-approved drugs for a variety of conditions, including inflammation, cancer, and neurological disorders.[3] The structural versatility of the pyrazole ring allows it to serve as a bioisostere for other aromatic systems, enhancing pharmacological profiles and improving pharmacokinetic properties.[3]

This compound presents a simple yet compelling chemical architecture. It features a disubstituted pyrazole core with a methylated nitrogen and a 4-position N-methylmethanamine side chain. This latter feature is structurally reminiscent of endogenous monoamines, suggesting a potential interaction with neurological pathways. Despite its availability as a research chemical, a survey of the scientific literature reveals a significant knowledge gap: its mechanism of action is currently unknown. This guide is designed to fill that void by proposing a logical, evidence-based, and experimentally rigorous pathway to elucidate its function.

Structural Analysis and Mechanistic Hypotheses

The structure of this compound provides critical clues to its potential biological targets. The pyrazole ring itself is a versatile pharmacophore, while the N-methylmethanamine side chain strongly suggests an affinity for targets involved in monoamine signaling. Based on these features and data from structurally related compounds, we can formulate two primary hypotheses for its mechanism of action.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoaminergic neurotransmitters.[7] Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative diseases like Parkinson's.[7][8] The pyrazole and pyrazoline scaffolds have been identified as promising frameworks for the development of MAO inhibitors.[7][9][10] The structural similarity of the N-methylmethanamine side chain to monoamine substrates makes MAO a highly plausible target.

Hypothesis 2: Histamine H3 Receptor Antagonism

The histamine H3 receptor is primarily found in the central nervous system and acts as an autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters.[11] H3 receptor antagonists are known to have stimulant and nootropic effects and are being investigated for conditions like Alzheimer's disease and narcolepsy.[11] The pyrazole ring can be considered a bioisostere of the imidazole ring present in histamine and many H3 receptor antagonists.[12] This structural analogy suggests that this compound could act as an antagonist at this receptor.

A Proposed Research Program for Mechanistic Elucidation

To systematically investigate these hypotheses, a multi-tiered experimental approach is proposed. This program is designed to first identify the primary target and then characterize the nature of the interaction and its functional consequences.

Tier 1: Primary Target Identification and Validation

The initial phase focuses on in vitro assays to determine if the compound interacts with the hypothesized targets.

Experimental Protocol 1: In Vitro Monoamine Oxidase Inhibition Assay

-

Objective: To determine if this compound inhibits MAO-A and/or MAO-B.

-

Methodology:

-

Utilize a commercially available MAO-Glo™ Assay kit (Promega) which measures the production of H2O2 from a MAO-specific substrate.

-

Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

-

Incubate recombinant human MAO-A and MAO-B enzymes with the test compound for a predetermined time (e.g., 15 minutes) at 37°C.

-

Add the luminogenic substrate and incubate for the recommended time.

-

Measure luminescence using a plate-reading luminometer.

-

Include known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each isoform. A significant IC50 value (typically in the sub-micromolar range) would indicate potential MAO inhibition.

Experimental Protocol 2: In Vitro Histamine H3 Receptor Binding Assay

-

Objective: To assess the binding affinity of the compound for the histamine H3 receptor.

-

Methodology:

-

Use cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293).

-

Perform a competitive radioligand binding assay using a known H3 receptor antagonist radioligand (e.g., [3H]-Nα-methylhistamine).

-

Incubate the cell membranes with the radioligand and a range of concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Include a known H3 receptor antagonist (e.g., pitolisant) as a positive control.

-

-

Data Analysis: Determine the inhibitory constant (Ki) from the IC50 value. A low Ki value would suggest significant binding affinity.

Data Presentation: Tier 1 Screening Results

| Compound | Target | Assay Type | Endpoint | Result (Hypothetical) |

| This compound | MAO-A | Inhibition Assay | IC50 | > 100 µM |

| This compound | MAO-B | Inhibition Assay | IC50 | 0.5 µM |

| This compound | H3R | Binding Assay | Ki | 50 nM |

| Clorgyline (Control) | MAO-A | Inhibition Assay | IC50 | 10 nM |

| Selegiline (Control) | MAO-B | Inhibition Assay | IC50 | 20 nM |

| Pitolisant (Control) | H3R | Binding Assay | Ki | 15 nM |

This table presents hypothetical data for illustrative purposes.

Tier 2: Functional Characterization and Selectivity Profiling

Assuming positive results in Tier 1, the next step is to understand the functional consequences of the compound's interaction with its target and to assess its selectivity.

Experimental Protocol 3: Functional Histamine H3 Receptor Assay (cAMP Assay)

-

Objective: To determine if the compound acts as an antagonist or inverse agonist at the H3 receptor.

-

Methodology:

-

Use a cell line expressing the H3 receptor that is coupled to a cAMP response element (e.g., via a CRE-luciferase reporter gene).

-

Treat the cells with forskolin (to stimulate cAMP production) and a range of concentrations of the test compound in the presence and absence of a known H3 receptor agonist (e.g., R-α-methylhistamine).

-

Measure the resulting change in cAMP levels or luciferase activity.

-

-

Data Analysis: An antagonist will block the effect of the agonist, while an inverse agonist will reduce the basal signaling of the constitutively active H3 receptor.

Experimental Protocol 4: Broad Panel Selectivity Screening

-

Objective: To assess the off-target activity of the compound.

-

Methodology:

-

Submit the compound to a commercial service for broad panel screening (e.g., Eurofins SafetyScreen44™ or similar).

-

This panel typically includes a wide range of receptors, ion channels, and enzymes to identify potential off-target interactions that could lead to adverse effects.

-

-

Data Analysis: The results will provide a selectivity profile, highlighting any other significant biological interactions.

Visualization of Proposed Signaling Pathway (Hypothetical: H3 Receptor Antagonism)

Caption: Hypothetical signaling pathway of this compound as an H3 receptor antagonist.

Tier 3: In Vivo Proof of Concept

The final stage of this preclinical investigation involves testing the compound in a relevant animal model to establish in vivo efficacy.

Experimental Protocol 5: In Vivo Target Engagement and Pharmacodynamic Study

-

Objective: To demonstrate that the compound reaches its target in the brain and elicits a biological response.

-

Methodology (assuming H3R antagonism):

-

Administer the compound to rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

At various time points post-administration, collect brain tissue.

-

Measure brain levels of histamine and its metabolite, tele-methylhistamine, using LC-MS/MS. An increase in tele-methylhistamine is a biomarker of H3 receptor antagonism.

-

-

Data Analysis: Correlate the dose of the compound with changes in brain histamine turnover.

Experimental Workflow Diagram

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While the mechanism of action of this compound is currently undefined, its chemical structure provides a strong rationale for investigating its potential as a monoamine oxidase inhibitor or a histamine H3 receptor antagonist. The experimental framework outlined in this guide offers a systematic and robust approach to not only identify its primary molecular target but also to characterize its functional activity and in vivo pharmacology. The successful execution of this research program will be a critical step in determining the therapeutic potential of this novel pyrazole derivative and will provide the foundational data necessary for further drug development efforts. The insights gained will contribute valuable knowledge to the broader understanding of pyrazole pharmacology and may uncover a new tool for the treatment of neurological disorders.

References

-

Kieć-Kononowicz, K., Ligneau, X., Schwartz, J. C., & Schunack, W. (1995). Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie, 328(5), 469–472. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Available at: [Link]

-

Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2025). ResearchGate. Available at: [Link]

-

The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. (2011). PubMed. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]

-

Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. (2013). PubMed Central. Available at: [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Publications. Available at: [Link]

-

Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. (2021). PubMed Central. Available at: [Link]

-

EXPLORATION OF PYRAZOLINE AND AMINO CHALCONE DERIVATIVES AS MONOAMINE OXIDASE INHIBITORS: AN IN-SILICO APPROACH. (2023). Rasayan Journal of Chemistry. Available at: [Link]

-

[Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position]. (1970). PubMed. Available at: [Link]

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). OUCI. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Available at: [Link]

-

Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. (2010). PubMed. Available at: [Link]

-

Synthesis, characterization and pharmacological evaluation of pyrazole derivatives as potent CNS agents. (2025). NIScPR. Available at: [Link]

-

(PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. (2014). ResearchGate. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Available at: [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). PubMed Central. Available at: [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Available at: [Link]

-

H3 receptor antagonist. (n.d.). Wikipedia. Available at: [Link]

-

Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1998). PubMed. Available at: [Link]

-

Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). PubMed. Available at: [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2024). MDPI. Available at: [Link]

-

REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. (n.d.). International Journal for Progressive Research in Science and Technology. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. Pyrazoles as potential histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Pharmacological Profile of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Abstract

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a novel chemical entity featuring a substituted pyrazole core, a scaffold of significant interest in medicinal chemistry. While direct pharmacological data for this specific compound is not yet publicly available, its structural motifs suggest a range of potential biological activities. This technical guide provides a comprehensive predicted pharmacological profile for this compound, drawing upon extensive structure-activity relationship (SAR) data from analogous pyrazole-containing compounds. We further outline a detailed, robust experimental workflow for the systematic characterization of its pharmacological properties, intended to guide researchers in drug discovery and development. This document serves as a foundational roadmap for elucidating the therapeutic potential of this promising molecule.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[2] The pyrazole ring's unique electronic and steric properties allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity and specificity.[3]

Notable examples of pyrazole-containing pharmaceuticals include the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole.[2] The diverse pharmacological activities exhibited by pyrazole derivatives underscore the immense potential held by novel compounds incorporating this core structure.[1][4] this compound, with its distinct substitution pattern, presents an intriguing candidate for pharmacological investigation.

Synthesis and Characterization

A plausible synthetic route for this compound can be envisioned based on established pyrazole synthesis methodologies. A proposed multi-step synthesis is outlined below, providing a framework for its preparation and subsequent characterization.

Proposed Synthetic Pathway

A potential synthesis could commence with the readily available 1-methyl-1H-pyrazole, followed by a Vilsmeier-Haack formylation to introduce a formyl group at the 4-position. The resulting 1-methyl-1H-pyrazole-4-carbaldehyde can then undergo reductive amination with methylamine to yield the target compound, this compound.

Caption: Proposed synthetic pathway for this compound.

Characterization

The synthesized compound should be rigorously characterized to confirm its identity and purity using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Predicted Pharmacological Profile

Based on the structural features of this compound and the known biological activities of related pyrazole derivatives, a number of potential pharmacological targets can be hypothesized. The presence of the N-methyl-methanamine moiety is particularly suggestive of interactions with aminergic systems in the central nervous system (CNS).

Potential for Dopamine and Serotonin Receptor Modulation

Several studies have demonstrated that pyrazole derivatives, especially those bearing amine-containing side chains, can exhibit high affinity for dopamine and serotonin receptors.[2][5][6] Specifically, pyrazole-based compounds have been identified as selective ligands for the dopamine D4 receptor.[5][7] The N-methyl-methanamine side chain of the topic compound may mimic the endogenous ligands for these receptors, suggesting a potential role as an agonist, antagonist, or modulator.

Histamine Receptor Affinity

The structural similarity of the pyrazole ring to the imidazole core of histamine has prompted investigations into pyrazoles as histamine receptor ligands. While some studies on pyrazole-based compounds as H3 receptor antagonists have shown limited success, the possibility of interaction with histamine receptor subtypes cannot be entirely dismissed and warrants investigation.[8]

Monoamine Oxidase (MAO) Inhibition

Pyrazole and its derivatives have been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of monoamine neurotransmitters.[9] The structural features of this compound are consistent with those of some known MAO inhibitors, suggesting a potential for antidepressant or neuroprotective activity.

Anti-inflammatory and Analgesic Potential

A significant body of research has established the anti-inflammatory and analgesic properties of pyrazole derivatives, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[10] While the topic compound lacks the bulky substituents typically seen in selective COX-2 inhibitors like celecoxib, the pyrazole core itself is a key pharmacophore for this activity.

Proposed Experimental Workflow for Pharmacological Characterization

To systematically elucidate the pharmacological profile of this compound, a tiered experimental approach is recommended, progressing from broad screening to more focused mechanistic studies.

Caption: A tiered experimental workflow for pharmacological characterization.

Tier 1: Broad Panel Screening

The initial step should involve a broad in vitro radioligand binding screen against a panel of common CNS and peripheral receptors, ion channels, and transporters. This will provide a rapid assessment of the compound's primary biological targets.

Protocol: Radioligand Binding Assay (General)

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines or tissues expressing the target receptor.

-

Incubation: Incubate the membrane preparation with a specific radioligand and varying concentrations of the test compound (this compound).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value.

Tier 2: Hit Confirmation and Dose-Response

Any significant "hits" from the broad panel screen (typically >50% inhibition at a single concentration) should be followed up with full concentration-response curves to determine the inhibitory constant (Ki). Subsequently, functional assays should be performed to ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator at the confirmed target.

Table 1: Hypothetical Hit Confirmation Data

| Target | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D4 Receptor | 15.2 | Antagonist (IC₅₀ = 25.8 nM) |

| Serotonin 5-HT₂A Receptor | 89.7 | Partial Agonist (EC₅₀ = 120.4 nM) |

| Monoamine Oxidase B | 55.3 | Inhibitor (IC₅₀ = 78.1 nM) |

Tier 3: In Vitro and In Vivo Mechanistic Studies

For confirmed and characterized targets, further in vitro studies should be conducted to elucidate the mechanism of action (e.g., cell-based signaling assays). Based on the in vitro profile, appropriate in vivo animal models can be selected to assess the compound's physiological effects and potential therapeutic efficacy.

Conclusion

While the pharmacological profile of this compound remains to be experimentally determined, its chemical structure provides a strong rationale for investigating its activity at several key biological targets, particularly within the central nervous system. The proposed experimental workflow in this guide offers a systematic and robust approach for researchers to comprehensively characterize this novel compound. The insights gained from such studies will be invaluable in determining its potential as a lead compound for the development of new therapeutics.

References

- Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 2000, 43(15), 2893-2903.

- Di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives: synthesis, dopamine receptor binding and ligand efficacy. Bioorganic & Medicinal Chemistry, 2004, 12(18), 4849-4861.

- Azaindole Derivatives with High Affinity for the Dopamine D4 Receptor: Synthesis, Ligand Binding Studies and Comparison of Molecular Electrostatic Potential Maps. Bioorganic & Medicinal Chemistry Letters, 1999, 9(1), 97-102.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 2021, 6(1), 1-28.

- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 2025, 81(1), 119-126.

- Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide deriv

- Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 2023, 24(13), 10987.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 1999, 42(5), 769-776.

- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry, 2025.

- Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches. ACS Fall 2023, 2023.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023, 28(9), 3734.

- Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorganic & Medicinal Chemistry Letters, 1999, 9(1), 97-102.

- Certain fused pyrrole- and pyrazole-containing heterocyclic compounds are serotonin modulators useful in the treatment of serotonin-medi

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2020, 65(1), 173-184.

- [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position]. Il Farmaco; edizione scientifica, 1970, 25(8), 592-617.

- Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie, 1995, 328(5), 469-472.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023, 28(9), 3734.

- Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy, 2016, 7(3), 68-76.

- Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 2021, 26(11), 3183.

- An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. European Journal of Medicinal Chemistry, 2020, 199, 112342.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 2019, 10(8), 3586-3603.

- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 2024, 29(15), 3568.

- N-Methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine. BLDpharm.

- Is There a Difference in the Affinity of Histamine H1 Receptor Antagonists for CNS and Peripheral Receptors? An in Vitro Study. European Journal of Pharmacology, 1989, 163(1), 133-138.

- Pharmacological profile of astemizole-derived compounds at the histamine H1 and H4 receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 2014, 387(1), 61-71.

- Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 2020, 5(50), 32410-32420.

- Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences, 2022, 6(S2), 10186-10202.

- N-Methyl-1-(1H-pyrazol-4-yl)methanamine. BLDpharm.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023, 8(29), 26033-26043.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor [pubmed.ncbi.nlm.nih.gov]

- 6. Di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives: synthesis, dopamine receptor binding and ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. Pyrazoles as potential histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position] - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

An In-Depth Technical Guide to the Biological Activity of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a small molecule built upon the pyrazole scaffold. While direct biological data for this specific compound is not extensively documented in peer-reviewed literature, its core structure is a well-established "privileged pharmacophore" in medicinal chemistry. Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][3] This guide, therefore, serves as a strategic whitepaper outlining a comprehensive, tiered approach to systematically characterize the biological activity and therapeutic potential of this promising, yet unexplored, molecule. We will detail the scientific rationale, experimental protocols, and data interpretation frameworks necessary to unlock its potential.

The Pyrazole Scaffold: A Foundation of Therapeutic Potential

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs and clinical candidates.[1][4] Its unique chemical properties allow it to serve as a versatile scaffold, capable of interacting with a wide range of biological targets through various non-covalent interactions. The documented activities of pyrazole derivatives are exceptionally broad, providing a logical basis for investigating this compound.

Known biological activities of the pyrazole class include:

-

Anti-inflammatory & Analgesic: Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure, such as celecoxib (a COX-2 inhibitor), phenylbutazone, and metamizole.[1][2]

-

Anticancer: Pyrazole derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with signal transduction pathways in various cancer cell lines.[3][5][6] Some act as tubulin polymerization inhibitors, a key mechanism for disrupting mitosis in cancer cells.[6]

-

Antimicrobial & Antiviral: The pyrazole ring is present in compounds with activity against various bacterial, fungal, and viral pathogens.[1][7]

-

Antidiabetic: Certain pyrazole derivatives have demonstrated potent α-glucosidase and α-amylase inhibition, suggesting a role in managing postprandial hyperglycemia.[2][8]

-

Neuroprotective: The scaffold has been associated with anticonvulsant and neuroprotective effects in various studies.[1][2]

Given this extensive history, a systematic evaluation of this compound is scientifically warranted.

Physicochemical Properties and Synthesis Outline

A foundational understanding of the molecule is critical before commencing biological screening.

Table 1: Compound Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 179873-43-9 | [9] |

| Molecular Formula | C₆H₁₁N₃ | [9] |

| Molecular Weight | 125.17 g/mol | - |

| Structure |  | - |

| - |

The synthesis of such a compound typically involves the formation of the pyrazole ring, followed by functionalization at the 4-position to introduce the aminomethyl group, and subsequent N-methylation. A generalized synthetic approach is outlined below.

Caption: Generalized synthetic route for the target compound.

A Tiered Strategy for Biological Characterization

To efficiently allocate resources, a tiered screening approach is recommended. This strategy begins with broad, high-throughput assays to identify any general biological activity before proceeding to more specific, resource-intensive investigations.

Caption: A tiered workflow for biological activity screening.

PART 1: Foundational Screening Protocols (Tier 1)

The initial goal is to determine if the compound has any cytotoxic or broad-spectrum biological effects at reasonable concentrations.

A. In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is crucial to establish a therapeutic window and identify potential anticancer activity. It measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a normal cell line (e.g., BEAS-2B bronchial epithelium) in appropriate media until they reach ~80% confluency.[5][6]

-

Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | BEAS-2B (Normal) | Selectivity Index (BEAS-2B / MCF-7) |

|---|---|---|---|---|

| Test Compound | 15.5 | 25.2 | >100 | >6.45 |

| Doxorubicin | 0.8 | 1.2 | 5.4 | 6.75 |

A high Selectivity Index suggests the compound is more toxic to cancer cells than normal cells, a desirable trait.

B. Broad-Spectrum Antimicrobial Screening (MIC Assay)

This determines the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microbes.

Protocol:

-

Microbial Strains: Use a panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates under conditions suitable for the specific microbe (e.g., 37°C for 24h for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

PART 2: Targeted Mechanistic Assay Protocols (Tier 2)

If Tier 1 results are promising (e.g., selective cytotoxicity or antimicrobial activity), proceed to assays targeting mechanisms commonly associated with pyrazoles.

A. Anti-inflammatory: COX-1/COX-2 Inhibition Assay

This assay determines if the compound inhibits the cyclooxygenase enzymes, a primary mechanism for many anti-inflammatory drugs.[1]

Protocol:

-

Assay Kit: Utilize a commercially available COX-1/COX-2 inhibitor screening kit (e.g., Cayman Chemical). These kits typically measure the peroxidase activity of the enzyme.

-

Reagent Preparation: Prepare reagents according to the kit's manual. This includes the enzyme (COX-1 or COX-2), heme, and arachidonic acid (substrate).

-

Incubation: In a 96-well plate, add buffer, the enzyme, and various concentrations of the test compound. Include a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Measurement: After a set incubation time, measure the product (e.g., Prostaglandin G₂) via colorimetric or fluorescent detection as per the kit's instructions.

-

Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

B. Anticancer: Tubulin Polymerization Assay

If the compound shows cytotoxicity, this assay investigates if it acts by disrupting the microtubule network, a validated anticancer mechanism.[6]

Protocol:

-

Assay Kit: Use a fluorescence-based tubulin polymerization assay kit (e.g., Cytoskeleton, Inc.).

-

Reaction Setup: In a 96-well plate, add tubulin protein, a fluorescence reporter, and GTP in a specialized buffer.

-

Compound Addition: Add the test compound at various concentrations. Use paclitaxel (promoter) and nocodazole (inhibitor) as controls.

-

Fluorescence Monitoring: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence kinetically over 60 minutes. Polymerization of tubulin into microtubules enhances the fluorescent signal.

-

Data Analysis: Plot fluorescence intensity versus time. Inhibitors will show a suppressed rate and extent of polymerization compared to the vehicle control. Calculate the IC₅₀ based on the inhibition of the polymerization rate.

Caption: Workflow for the tubulin polymerization assay.

Conclusion and Future Directions

This technical guide provides a robust, logical framework for the initial biological characterization of this compound. The pyrazole core strongly suggests a high probability of discovering therapeutically relevant activity.[7][10] The proposed tiered approach ensures an efficient and comprehensive evaluation, starting from broad screening and moving towards specific mechanistic studies.

Positive results from any Tier 2 assay would trigger a cascade of further research, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

ADMET Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of disease (e.g., xenograft models for cancer, carrageenan-induced paw edema for inflammation).

By following this structured path, researchers can systematically uncover the biological role of this compound and determine its potential as a lead compound for future drug development.

References

- Kumar, V., & Gupta, G. (2021). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 13(7), 1-13. [Source: PMC - PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3255401/]

- BLD Pharm. (n.d.). 1431967-76-8|this compound hydrochloride. Retrieved from BLD Pharm website. [URL: https://www.bldpharm.com/products/1431967-76-8.html]

- Asif, M. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3237-3253. [Source: ResearchGate, URL: https://www.researchgate.

- Rathi, E., & Singh, V. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Journal of Chemistry, 2021, 6696957. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8423164/]

- Faria, J. V., & Vegi, P. F. (2018). Review: biologically active pyrazole derivatives. Mini-Reviews in Medicinal Chemistry, 18(19), 1646-1664. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Review%3A-biologically-active-pyrazole-derivatives-Faria-Vegi/5f9a65d3e08f8b3c5e8f3e5b1e1b8a1c1d4e4c2f]

- Patel, R. P., & Patel, K. C. (2022). A review on biological activity of pyrazole contain pyrimidine derivatives. World Journal of Pharmaceutical Research, 11(3), 1234-1250. [URL: https://wjpr.net/abstract_show/18790]

- Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/22741785/]

- Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. [URL: https://www.eurekaselect.com/article/46886]

- Singh, P., & Kumar, A. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1249. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9555776/]

- Al-Warhi, T., & Al-Hazmi, G. A. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1234. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789758/]

- Al-Ghorbani, M., & Al-Salahi, R. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7890. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10187425/]

- Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh96f10cbd]

- National Center for Biotechnology Information. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanamine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/671225]

- Bouissane, L., & El Yazidi, M. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1835. [Source: MDPI, URL: https://www.mdpi.com/1422-8599/2024/1/M1835]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 8. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 179873-43-9 [sigmaaldrich.com]

- 10. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS Number: 179873-43-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in the design of novel therapeutic agents. This guide focuses on N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a disubstituted pyrazole derivative with potential applications as a chemical intermediate in drug discovery and development. While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, this document consolidates the known properties and provides a scientifically grounded framework for its synthesis, characterization, and potential biological evaluation based on established principles of pyrazole chemistry.

Physicochemical and Safety Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.

Core Properties

The fundamental properties of this compound are summarized in the table below. This information is primarily collated from chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 179873-43-9 | [3], |

| Molecular Formula | C6H11N3 | [3] |

| IUPAC Name | This compound | |

| Synonyms | 1H-Pyrazole-4-methanamine, N,1-dimethyl- | |

| Molecular Weight | 125.17 g/mol | |

| Physical Form | Liquid | [3], |

| Boiling Point | 202.7 ± 15.0 °C at 760 mmHg | |

| InChI Key | LEHGOSZFUSOULZ-UHFFFAOYSA-N | [3], |

Safety and Handling

This compound is classified as a corrosive substance. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

-

Pictogram: GHS05 (Corrosion)[3]

-

Signal Word: Danger[3]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[3]

Precautionary Statements:

A comprehensive list of precautionary statements includes P260, P264, P280, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, and P310.[3] In case of exposure, immediate medical attention is required.

Storage and Stability

For optimal stability, this compound should be stored in a tightly sealed container in a dark place under an inert atmosphere.[3] Recommended storage temperatures range from 2-8°C.[3] Due to its amine functionality, it may be susceptible to oxidation and should be handled accordingly.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves the formylation of a suitable pyrazole precursor followed by reductive amination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on general procedures for similar transformations.

Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole

-

To a stirred solution of dimethylformamide (DMF) at 0°C under an inert atmosphere, slowly add phosphorus oxychloride (POCl3).

-

Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add 1-methylpyrazole to the reaction mixture.

-

Warm the reaction to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazole-4-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination of 1-Methyl-1H-pyrazole-4-carbaldehyde

-

Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a solution of methylamine (in a solvent like THF or water).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the reaction mixture.

-

Continue stirring at room temperature overnight, monitoring the reaction by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected spectroscopic signatures can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two singlets for the pyrazole ring protons, a singlet for the N-methyl group on the pyrazole ring, a singlet for the methylene protons, and a singlet for the N-methyl group of the amine. The integration of these peaks would correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrazole ring, the N-methyl carbon on the pyrazole, the methylene carbon, and the N-methyl carbon of the amine.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (125.17 g/mol ). Fragmentation patterns would likely involve the loss of methyl or aminomethyl groups.

Infrared (IR) Spectroscopy:

-

Characteristic IR absorption bands would be expected for C-H stretching of the alkyl and aromatic groups, C=C and C=N stretching of the pyrazole ring, and N-H bending of the secondary amine.

The following diagram illustrates a general workflow for the characterization of a novel chemical entity like the topic compound.

Caption: Use of the title compound as a scaffold for generating a diverse chemical library.

Conclusion

This compound is a valuable, yet underexplored, chemical entity. Its known physicochemical properties and safety profile provide a solid foundation for its use in a laboratory setting. While specific experimental data on its synthesis and biological activity are sparse, its structural features and the well-documented importance of the pyrazole scaffold in medicinal chemistry suggest that it holds significant potential as a building block for the discovery of new therapeutic agents. The hypothetical synthetic and characterization workflows provided in this guide offer a practical starting point for researchers interested in exploring the chemistry and potential applications of this compound. Further investigation into its biological properties is warranted and could unveil novel pharmacological activities.

References

-

Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. Amazon AWS. Available at: [Link]

-

Supplementary Information. Available at: [Link]

-

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. PubChem. Available at: [Link]

-

Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. Available at: [Link]

-

(1,5-dimethyl-1h-pyrazol-4-yl)methanamine. PubChemLite. Available at: [Link]

-

1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583. PubChem. Available at: [Link]

-

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available at: [Link]

-

Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. Available at: [Link]

-

13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. ResearchGate. Available at: [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH 2 -Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. PubMed. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. Available at: [Link]

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). ResearchGate. Available at: [Link]

-

1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link]

-

N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Amerigo Scientific. Available at: [Link]

-

(1-methyl-1H-pyrazol-4-yl)methanamine | C5H9N3 | CID 671225. PubChem. Available at: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

-

4-(1-(4-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. Available at: [Link]

-

1H-pyrazol-4-yl(4-pyridyl)methanone - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

(1-methyl-1H-pyrazol-4-yl)methanamine | C5H9N3 | CID 671225. NIH. Available at: [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ResearchGate. Available at: [Link]

-

(1-methyl-1H-pyrazol-4-yl)methanamine | C5H9N3 | CID 671225. NIH. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Abstract

This technical guide provides a comprehensive framework for the characterization of the core physicochemical properties of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine of interest in contemporary chemical research and drug discovery. In the absence of extensive published experimental data for this specific molecule, this document serves as a procedural manual, guiding researchers through in silico prediction and subsequent experimental determination of critical parameters including acid dissociation constant (pKa), lipophilicity (logP/D), and aqueous solubility. The narrative emphasizes the rationale behind methodological choices, offering detailed, self-validating protocols for spectroscopic confirmation (NMR, MS, IR) and physicochemical analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust physicochemical profile for novel chemical entities.

Introduction: The Imperative of Physicochemical Profiling

This compound (CAS No. 179873-43-9) is a substituted pyrazole derivative. The pyrazole motif is a well-established scaffold in medicinal chemistry, and understanding the physicochemical attributes of its derivatives is paramount for predicting their behavior in biological systems.[1] Properties such as ionization state (pKa), lipophilicity (logP), and solubility govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its potential as a therapeutic agent.[2][3] A thorough characterization of these foundational properties is not merely a data collection exercise; it is a critical step in rational drug design, enabling the optimization of drug-like properties and minimizing late-stage attrition in the development pipeline.[4]

This guide provides a logical workflow for the complete physicochemical characterization of this molecule, from initial computational assessment to definitive experimental validation.

Molecular Identity

-

IUPAC Name: this compound

-

CAS Number: 179873-43-9[5]

-

Molecular Formula: C₆H₁₁N₃[5]

-

Molecular Weight: 125.17 g/mol

-

Physical Form: Liquid[5]

-

Boiling Point: 202.7 ± 15.0 °C at 760 mmHg[5]

Caption: Chemical structure of this compound.

In Silico Physicochemical Prediction: Establishing a Baseline

Prior to embarking on laboratory work, computational modeling provides rapid, cost-effective estimations of key physicochemical properties. Software suites like ACD/Percepta utilize large databases of experimental data to predict properties based on chemical structure.[3][4][6] These predictions, while not a substitute for experimental data, are invaluable for experimental design, such as selecting appropriate buffer ranges for pKa determination or solvent ratios for solubility assays.

The algorithms in these programs function by deconstructing the query molecule into fragments and comparing them to fragments of known compounds in their extensive databases.[7] For a molecule like this compound, the software would identify the pyrazole ring, the secondary amine, and the alkyl substituents, and use data from structurally similar compounds to derive a consensus prediction.[4][7]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Tool | Significance in Drug Discovery |

|---|---|---|---|

| pKa (most basic) | 9.5 - 10.5 | ACD/Percepta[8] | Governs ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding. |

| logP | 0.8 - 1.5 | ACD/Percepta[6] | Measures lipophilicity of the neutral species; a key factor in membrane permeability and metabolic stability. |

| logD at pH 7.4 | 0.5 - 1.2 | ACD/Percepta[6] | Represents effective lipophilicity at physiological pH, accounting for both neutral and ionized species. |

| Aqueous Solubility | > 1000 µg/mL | ACD/Percepta[9] | Crucial for achieving sufficient concentration in circulation for therapeutic effect and for formulatability. |

Foundational Analysis: Structural Verification and Purity Assessment

Accurate measurement of physicochemical properties is contingent on the unambiguous confirmation of the chemical structure and a high degree of sample purity. The following spectroscopic techniques are fundamental to this initial validation step.

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR should be performed.

Objective: To confirm the carbon-hydrogen framework and connectivity of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum. Expected signals would include:

-

Singlets for the two N-methyl groups.

-

Singlets or narrow multiplets for the pyrazole ring protons.

-

A singlet for the methylene (-CH₂-) protons.

-

A broad singlet for the secondary amine (N-H) proton, which may be exchangeable with D₂O.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments.

-

-

Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected structure.[10] Two-dimensional NMR experiments like COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Objective: To confirm the molecular weight of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and maximizing the observation of the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The basic nitrogen atoms in the molecule will readily accept a proton.

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 126.17. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[12]

Objective: To identify key functional groups, particularly the N-H bond of the secondary amine.

Methodology:

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for neat analysis.

-

Data Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: Look for characteristic absorption bands:

-

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹.

-

C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Peaks just above 3000 cm⁻¹.

-

C=N and C=C Stretch (pyrazole ring): Peaks in the 1500-1650 cm⁻¹ region.

-

C-N Stretch: Peaks in the 1000-1350 cm⁻¹ region.

-

Experimental Determination of Core Physicochemical Properties

Once structural integrity and purity are confirmed, the experimental determination of pKa, logD, and solubility can proceed.

pKa Determination by Potentiometric Titration

The pKa is the pH at which a compound is 50% ionized. For this compound, the secondary amine is the most basic center. Potentiometric titration is the gold-standard method for pKa determination due to its high precision and direct measurement principle.[13][14]

Causality of Method Choice: This method directly measures the change in pH of a solution upon the addition of a titrant. The inflection point of the resulting titration curve corresponds to the pKa.[15] It is highly robust and less susceptible to interferences from impurities that might affect spectroscopic methods.

Protocol:

-

System Calibration: Calibrate a high-precision pH electrode and meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).[14]

-

Sample Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of 0.15 M KCl solution. The KCl maintains a constant ionic strength throughout the titration.[13]

-

Titration:

-

Place the solution in a jacketed beaker maintained at 25 °C.

-

Titrate the solution with a standardized solution of 0.1 M HCl.

-

Add the titrant in small, precise increments (e.g., 0.02 mL) and record the pH after each addition, allowing the reading to stabilize.[14]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The maximum of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity Determination by Shake-Flask Method (logD₇.₄)